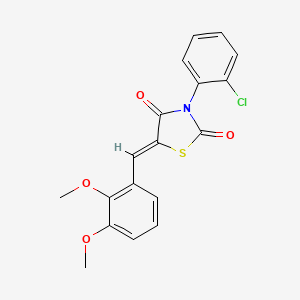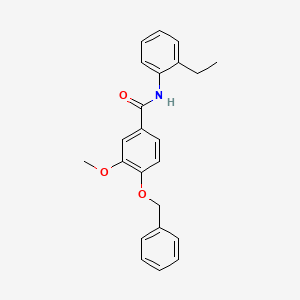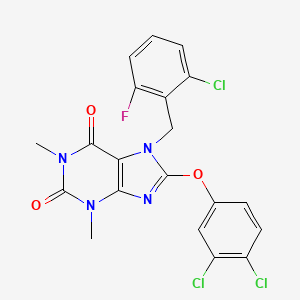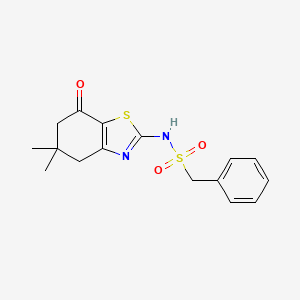
3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
説明
3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as compound 1, is a thiazolidinedione derivative that has gained significant attention in the field of medicinal chemistry due to its remarkable biological activities. This compound has a unique chemical structure that makes it a promising candidate for the development of new drugs for various diseases.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 is not fully understood. However, it has been proposed that this compound 1 exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, this compound 1 has been shown to inhibit the activity of various enzymes that are involved in the proliferation and survival of cancer cells. The anti-inflammatory activity of this compound 1 is believed to be mediated by the inhibition of the production of pro-inflammatory cytokines. The anti-oxidant activity of this compound 1 is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells. The anti-diabetic activity of this compound 1 is thought to be mediated by the activation of the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of various enzymes, and reduce the production of pro-inflammatory cytokines. Moreover, this compound 1 has been shown to scavenge free radicals and prevent oxidative damage to cells. In addition, this compound 1 has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
The advantages of using 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 in lab experiments include its potent biological activities, its unique chemical structure, and its availability for purchase. However, the limitations of using this compound 1 in lab experiments include its high cost, its limited solubility in water, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1. One direction is the development of new analogs of this compound 1 with improved biological activities and lower toxicity. Another direction is the investigation of the mechanism of action of this compound 1 in more detail. Moreover, the potential use of this compound 1 as a therapeutic agent for the treatment of cancer, inflammation, and diabetes should be explored further. Finally, the development of new methods for the synthesis of this compound 1 and its analogs should be investigated to improve the yield and purity of the final product.
科学的研究の応用
Compound 1 has been extensively studied for its biological activities. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, 3-(2-chlorophenyl)-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione 1 has been reported to possess anti-inflammatory, anti-oxidant, and anti-diabetic activities. These biological activities make this compound 1 a promising candidate for the development of new drugs for the treatment of cancer, inflammation, and diabetes.
特性
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c1-23-14-9-5-6-11(16(14)24-2)10-15-17(21)20(18(22)25-15)13-8-4-3-7-12(13)19/h3-10H,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDHJFRCRWERT-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3539556.png)
![3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B3539560.png)

![(5-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B3539570.png)

![N~1~-(2-bromophenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3539575.png)
![2-(3,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3539583.png)
![3-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4-chlorobenzoic acid](/img/structure/B3539588.png)

![3-(3,3-diethoxypropyl)-2-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B3539597.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-nitrobenzamide](/img/structure/B3539602.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-(2-furylmethyl)-4(3H)-quinazolinone](/img/structure/B3539633.png)
![5-bromo-2-chloro-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3539641.png)
